Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate
Description
Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate is a sulfur-containing ester derivative characterized by a nitro-substituted thiophene ring linked via a thioether group to a methyl propanoate backbone. Its synthesis typically involves the reaction of methyl 3-mercaptopropionate with a nitro-functionalized thiophene precursor under catalytic conditions, yielding moderate to high purity products .
Properties
IUPAC Name |
methyl 3-(3-nitrothiophen-2-yl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S2/c1-13-7(10)3-5-15-8-6(9(11)12)2-4-14-8/h2,4H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKAMKRVCXCYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C=CS1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate typically involves the reaction of 3-nitrothiophene-2-thiol with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Sulfoxides and sulfones: Formed by the oxidation of the thiophene ring.
Scientific Research Applications
Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in electron transfer reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Methyl 3-((1-Methoxy-4-Nitronaphthalen-2-yl)thio)propanoate (47b)
- Structure : Features a nitro group on a naphthalene ring instead of thiophene.
- Synthesis : Prepared via nucleophilic substitution using methyl 3-mercaptopropionate and a nitronaphthalene derivative (66% yield) .
- Key Differences : The naphthalene system’s extended conjugation enhances UV absorption and thermal stability compared to the thiophene-based target compound. This makes it more suitable for optical materials .
Methyl 3-[(6-Nitro-4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Sulfanyl]Propanoate
- Structure: Contains a nitro-quinazolinone core.
Thiophene-Based Derivatives with Varied Substituents
Methyl 3-(2-Thienyl)propionate
- Structure : Lacks the nitro group and thioether linkage.
- Properties : A colorless oil with applications in organic synthesis (e.g., eprosartan intermediates) .
- Comparison : The absence of the nitro group reduces electrophilicity, limiting its utility in reactions requiring electron-deficient aromatic systems .
Methyl 3-[(5-Nitropyridin-2-yl)thio]propanoate
- Structure : Substitutes thiophene with a nitropyridine ring.
Heterocyclic Thioether Esters in Drug Discovery
Triazolo-Pyrimidinyl Thio Propanoates (e.g., Compound 2b–2e)
- Structure: Incorporate complex heterocycles like triazolo-pyrimidine linked to the propanoate via a thioether.
- Properties : High melting points (212–256°C) due to rigid aromatic systems, contrasting with the target compound’s liquid or low-melting-point form .
Polymerization Monomers with Thio-Propanoate Motifs
Methyl 3-((3-Hydroxy-2-(Hydroxymethyl)Propyl)thio)Propanoate (HHTP)
- Structure : Contains a branched diol substituent instead of nitro-thiophene.
- Applications : Used in enzymatic polymerization to form hyperbranched poly(β-thioether esters) with acid-sensitive degradation properties. Yields up to 86% .

- Comparison : The hydroxyl groups in HHTP enable crosslinking in polymers, whereas the nitro group in the target compound may limit such interactions .
Biological Activity
Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate, with the chemical formula C₉H₈N₂O₄S, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a thioether linkage and a nitro-substituted thiophene ring. The presence of the nitro group is significant as it is known to enhance biological activity through redox reactions within cells, contributing to its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing nitro groups, such as this compound, exhibit a broad spectrum of antimicrobial activity. The nitro group can trigger redox reactions that lead to cellular toxicity in microorganisms, including bacteria and parasites. These properties make it a candidate for further exploration as a lead compound against infections caused by Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Nitro Compounds
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Studies suggest that the nitro group can interact with cellular proteins, potentially inhibiting pathways involved in cell proliferation. This interaction may lead to apoptosis in cancer cells, making it a subject of interest in cancer research .
Table 2: Anticancer Activity of Nitro Compounds
The biological activity of this compound can be attributed to its ability to undergo reduction within biological systems. The nitro group can be converted into reactive intermediates that interact with nucleophilic sites on proteins and nucleic acids, leading to disruption of normal cellular functions.
- Reductive Activation : The nitro moiety undergoes reduction to form amino derivatives which may bind to cellular macromolecules.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, contributing to cell death in pathogens and cancer cells.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains of E. coli. The study concluded that the compound could serve as a scaffold for developing new antibiotics .
- Cancer Cell Studies : In vitro studies showed that this compound induced apoptosis in breast cancer cell lines through caspase activation. This suggests potential therapeutic applications in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

